molecular formula C14H12FN3O2 B11472866 5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11472866
M. Wt: 273.26 g/mol
InChI Key: SLQXGMJFSSDUHL-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound featuring a pyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1,3-dimethylbarbituric acid.

    Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with 1,3-dimethylbarbituric acid under acidic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrrolopyrimidine core.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Automation: Integrating automated systems for precise control over reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced analogs with altered electronic properties.

    Substitution: Introduction of various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its specific fluorophenyl substitution, which can enhance its binding affinity and selectivity towards biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12FN3O2/c1-17-10-7-16-12(8-3-5-9(15)6-4-8)11(10)13(19)18(2)14(17)20/h3-7,16H,1-2H3

InChI Key

SLQXGMJFSSDUHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F

Origin of Product

United States

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